3-iodo-N-[2-[(3-iodo-4-methylbenzoyl)amino]ethyl]-4-methylbenzamide
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Overview
Description
3-iodo-N-[2-[(3-iodo-4-methylbenzoyl)amino]ethyl]-4-methylbenzamide is a complex organic compound characterized by the presence of iodine atoms and methyl groups attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-[2-[(3-iodo-4-methylbenzoyl)amino]ethyl]-4-methylbenzamide typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Amidation: The acylated product is then reacted with an amine to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-[2-[(3-iodo-4-methylbenzoyl)amino]ethyl]-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The aromatic rings can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.
Scientific Research Applications
3-iodo-N-[2-[(3-iodo-4-methylbenzoyl)amino]ethyl]-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-iodo-N-[2-[(3-iodo-4-methylbenzoyl)amino]ethyl]-4-methylbenzamide involves its interaction with molecular targets, such as enzymes or receptors. The iodine atoms and amide groups play a crucial role in binding to these targets, influencing their activity and function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-iodo-4-methylaniline: A precursor in the synthesis of various organic compounds.
3-iodo-N-{2-[(3-iodo-4-methylbenzoyl)amino]cyclohexyl}-4-methylbenzamide: A structurally similar compound with a cyclohexyl group instead of an ethyl group.
Uniqueness
3-iodo-N-[2-[(3-iodo-4-methylbenzoyl)amino]ethyl]-4-methylbenzamide is unique due to its specific arrangement of iodine atoms and methyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H18I2N2O2 |
---|---|
Molecular Weight |
548.2 g/mol |
IUPAC Name |
3-iodo-N-[2-[(3-iodo-4-methylbenzoyl)amino]ethyl]-4-methylbenzamide |
InChI |
InChI=1S/C18H18I2N2O2/c1-11-3-5-13(9-15(11)19)17(23)21-7-8-22-18(24)14-6-4-12(2)16(20)10-14/h3-6,9-10H,7-8H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
YRVBVEJPWWFBEM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2=CC(=C(C=C2)C)I)I |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2=CC(=C(C=C2)C)I)I |
Origin of Product |
United States |
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